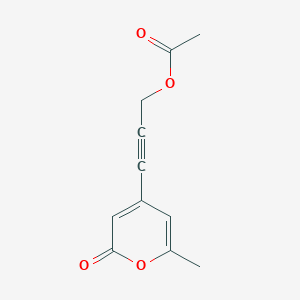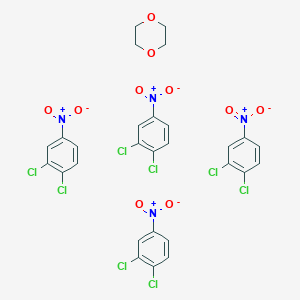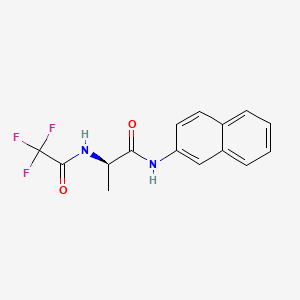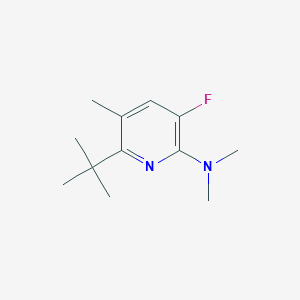
3-(6-Methyl-2-oxo-2H-pyran-4-yl)prop-2-yn-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methyl-2-oxo-2H-pyran-4-yl)prop-2-yn-1-yl acetate is a chemical compound that belongs to the class of pyran derivatives. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound features a pyran ring substituted with a methyl group, an oxo group, and an acetate group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-2-oxo-2H-pyran-4-yl)prop-2-yn-1-yl acetate can be achieved through multicomponent reactions. One common method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction is typically carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process. Purification steps such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-2-oxo-2H-pyran-4-yl)prop-2-yn-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(6-Methyl-2-oxo-2H-pyran-4-yl)prop-2-yn-1-yl acetate has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It can be used in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-2-oxo-2H-pyran-4-yl)prop-2-yn-1-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate
- N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide
- 1,5-Disubstituted 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines
Uniqueness
3-(6-Methyl-2-oxo-2H-pyran-4-yl)prop-2-yn-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
650624-71-8 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-(2-methyl-6-oxopyran-4-yl)prop-2-ynyl acetate |
InChI |
InChI=1S/C11H10O4/c1-8-6-10(7-11(13)15-8)4-3-5-14-9(2)12/h6-7H,5H2,1-2H3 |
InChI Key |
JFDRIHXFKGQKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)C#CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)
![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)

![3-(4-Ethylphenoxy)-4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B12608988.png)


![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)
![{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene](/img/structure/B12609003.png)


![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-](/img/structure/B12609027.png)
![N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12609029.png)
![2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B12609031.png)
sulfanium bromide](/img/structure/B12609038.png)
